
2-Bromohexanoic acid
概要
説明
2-Bromohexanoic acid, also known as α-Bromocaproic acid or α-Bromohexanoic acid, is a chemical compound with the formula C6H11BrO2 . It has a molecular weight of 195.054 .
Synthesis Analysis
The synthesis of 2-Bromohexanoic acid has been studied in various contexts. For instance, it was used as an internal standard in the determination of trans,trans-muconic acid (t,t-MA) in urine by GC-MS method .Molecular Structure Analysis
The molecular structure of 2-Bromohexanoic acid consists of a six-carbon chain (hexanoic acid) with a bromine atom attached to the second carbon atom . The IUPAC Standard InChI for this compound isInChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) . Physical And Chemical Properties Analysis
2-Bromohexanoic acid is a liquid at room temperature . It has a refractive index of 1.472 (lit.) and a density of 1.37 g/mL at 25 °C (lit.) . It is soluble in alcohol and diethyl ether .科学的研究の応用
Biochemistry: PPARδ Agonist
2-Bromohexanoic acid acts as a PPARδ agonist . PPARδ is a type of nuclear receptor that plays a crucial role in the regulation of fatty acid metabolism, energy balance, and inflammation. As an agonist, 2-Bromohexanoic acid can help in the study of metabolic disorders and the development of related treatments .
Cellular Metabolism: Inhibition of Fatty Acid Oxidation
This compound has been shown to inhibit fatty acid oxidation . This property is significant for research into metabolic diseases where fatty acid metabolism is disrupted, such as diabetes and obesity .
Protein Modification: Inhibitor of DHHC-mediated Palmitoylation
2-Bromohexanoic acid inhibits DHHC-mediated palmitoylation, a post-translational modification affecting protein function and localization. This application is valuable for understanding protein interactions and signaling pathways .
Glucose Uptake Promotion
It promotes glucose uptake in rat cardiac cells and insulin-sensitive murine fibroblast line A31-IS. This application is particularly relevant for diabetes research, where glucose uptake mechanisms are often compromised .
Analytical Chemistry: Internal Standard in GC-MS
In analytical chemistry, 2-Bromohexanoic acid is used as an internal standard in the determination of trans,trans-muconic acid (t,t-MA) in urine by GC-MS method. This application is crucial for toxicology studies and exposure assessment to benzene .
Thermophysical Property Research
The compound’s thermophysical properties are critically evaluated for applications such as determining normal boiling temperature , critical temperature , and critical pressure . These properties are essential for chemical process design and safety analysis .
Each of these applications provides a unique insight into the versatility of 2-Bromohexanoic acid in scientific research across various fields.
MilliporeSigma - 2-Bromohexadecanoic acid MilliporeSigma - 2-Bromohexanoic acid NIST - 2-bromohexanoic acid
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Bromohexanoic acid is the RhlA pathway in Pseudomonas aeruginosa, a common bacterium . This pathway is crucial for the synthesis of rhamnolipids, which are glycolipids with multiple physiological functions .
Mode of Action
2-Bromohexanoic acid acts as an inhibitor of the RhlA pathway . It has been shown to exhibit strong inhibitory effects on rhamnolipid synthesis, swarming motility, and biofilm formation .
Biochemical Pathways
The compound affects the rhamnolipid biosynthesis pathway in Pseudomonas aeruginosa . By inhibiting this pathway, 2-Bromohexanoic acid disrupts the production of rhamnolipids, which play a role in the bacterium’s group behaviors .
Result of Action
The inhibition of rhamnolipid synthesis by 2-Bromohexanoic acid leads to a reduction in swarming motility and biofilm formation in Pseudomonas aeruginosa . This could potentially limit the bacterium’s ability to colonize and infect host tissues.
特性
IUPAC Name |
2-bromohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTPKMIMXLTOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883244 | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromohexanoic acid | |
CAS RN |
616-05-7 | |
| Record name | 2-Bromohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-n-caproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOHEXANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GKX2FXIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While not a pharmaceutical itself, 2-Bromohexanoic Acid is primarily utilized in research as a synergistic agent in solvent extraction processes for separating trivalent actinides (like Americium) from lanthanides (like Europium). [, , , , , , , , ] This separation is crucial in advanced nuclear fuel cycles for actinide transmutation. []
ANone: 2-Bromohexanoic acid acts as a lipophilic anion source. [] It partners with selective extractant ligands, such as those derived from 6,6’-bis(5-alkyl-1H-pyrazol-3-yl)-2,2’-bipyridine (BPzBPy), 6-(5,6-dipentyl-1,2,4-triazin-3-yl)-2,2’-bipyridine (C5-hemi-BTP), and 2,9-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline (EH-BTzPhen), to form neutral complexes with the target metal ions. These neutral complexes are then readily extracted into the organic phase. [, , ]
ANone: Studies investigating the inhibition of rhamnolipid and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa by 2-bromoalkanoic acids revealed that the alkyl chain length significantly influences the inhibitory effect. 2-Bromohexanoic acid demonstrated the strongest inhibition compared to 2-bromooctanoic acid and 2-bromodecanoic acid. This suggests that the length of the alkyl chain plays a critical role in the interaction of these compounds with their biological targets. []
ANone: Yes, research has explored the gamma-radiolytic stability of solvents containing 2-Bromohexanoic acid and the C5-BPP extractant. The studies revealed that the presence of nitric acid during irradiation had a notable protective effect on the mixture, suggesting its potential application in radioactive environments. []
ANone: Several techniques are employed, including:
- Time-Resolved Laser Fluorescence Spectroscopy (TRLFS): Used to study the complexation of metal ions like Curium(III) and Europium(III) with various ligands in the presence of 2-Bromohexanoic acid. [, , , ]
- Electrospray Ionization Mass Spectrometry (ESI-MS): Helps to determine the composition of the extracted complexes formed in the presence of 2-Bromohexanoic acid. [, ]
- Fourier Transform Infrared (FT-IR) Spectroscopy: Provides structural information about the complexes formed. [, ]
- UV-Vis Spectrophotometry: Used to determine stability constants of metal-ligand complexes and study complexation behavior. [, , ]
- High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry: Used to analyze the radiolytic stability and identify degradation products. []
ANone: The molecular formula of 2-Bromohexanoic acid is C6H11BrO2, and its molecular weight is 195.05 g/mol.
ANone: While research has focused on the effectiveness of 2-Bromohexanoic acid in the extraction process, specific SAR studies focusing on modifications to its structure and their impact on separation efficiency are limited in the provided research.
ANone: The provided research primarily focuses on the application of 2-Bromohexanoic acid in actinide/lanthanide separation. Information on its long-term effects, environmental fate, and potential toxicity is not extensively addressed in these studies.
ANone: While 2-Bromohexanoic acid is frequently used, research also explores the use of other lipophilic anions and synergistic agents. The choice of the most effective synergistic agent often depends on factors such as the extractant ligand, the acidity of the aqueous phase, and the desired separation factor. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







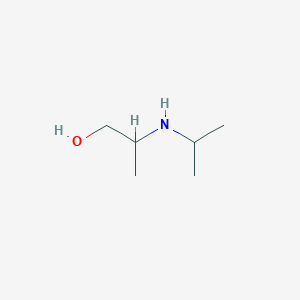
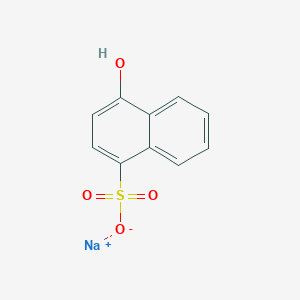

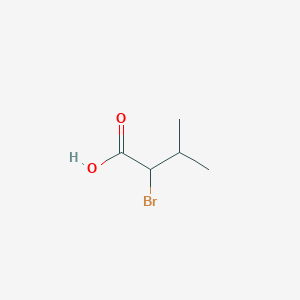
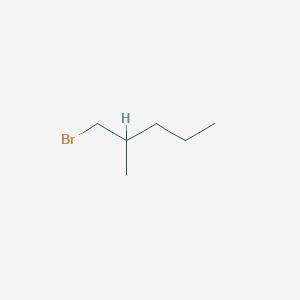
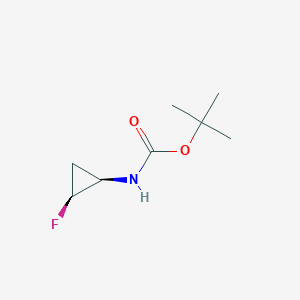
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
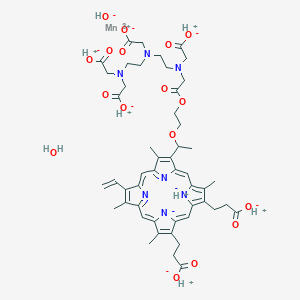
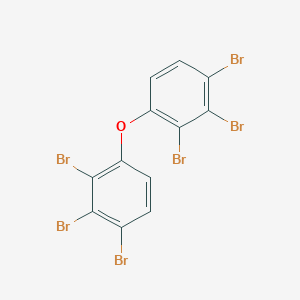
![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)